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molecular formula C17H24N2O5 B8494427 Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate

Tert-butyl 4-[(tert-butoxycarbonyl)amino]-2-formylphenylcarbamate

Cat. No. B8494427
M. Wt: 336.4 g/mol
InChI Key: WNYKLZYNSNEVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06602302B1

Procedure details

3.3 g (0.01 mol) 2,5-bis-tert.-butyloxycarbonylamino-bromobenzene from step A are dissolved in 100 ml of water-free tetrahydrofuran under argon. Gradually 17 ml of a 1.6 molar methyl lithium ether solution (0.03 mol) are added. The reaction mixture is cooled to −20° C. Subsequently 7 ml of 1.5 molar t-butyl lithium solution (0.01 mol) are added gradually. After ending the addition the solution is stirred for 30 minutes at −20° C. Subsequently 1.2 g of dimethylformamide (0.02 mol) are added and the reaction mixture is stirred for an hour at −20° C. After slow heating to room temperature the reaction mixture is hydrolyzed with water and then poured into ether, the aqueous phase is extracted with ether and then the organic phase is dried with magnesium sulfate. The solvent is distilled off in a rotary evaporator and the residue is purified on silica gel with petroleum ether/ethyl acetate (9:1).
Name
2,5-bis-tert.-butyloxycarbonylamino-bromobenzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl lithium ether
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1Br)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])(C)(C)C.CN(C)[CH:31]=[O:32].CCOCC>O>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[CH:11][C:10]=1[CH:31]=[O:32])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2,5-bis-tert.-butyloxycarbonylamino-bromobenzene
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
methyl lithium ether
Quantity
0.03 mol
Type
reactant
Smiles
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
is stirred for 30 minutes at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition the solution
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for an hour at −20° C
TEMPERATURE
Type
TEMPERATURE
Details
After slow heating to room temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified on silica gel with petroleum ether/ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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